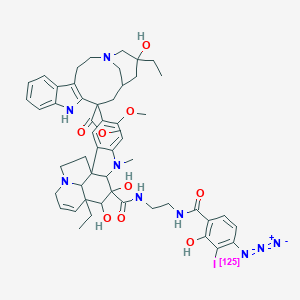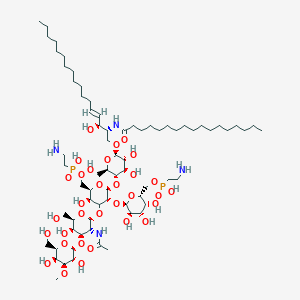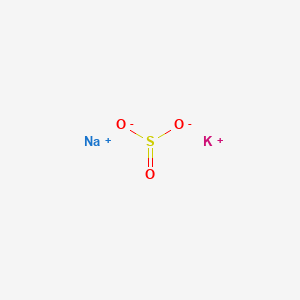
I(125)-Nasv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodine-125 (I-125) is a radioisotope that has been widely used in scientific research for many years. One of its most important applications is in the field of nuclear medicine, where it is used to diagnose and treat a variety of diseases. One of the most promising applications of I-125 is in the development of new drugs and therapies for cancer treatment.
Mechanism Of Action
I(125)-Nasv works by emitting radiation that damages the DNA of cancer cells. This damage can lead to cell death or prevent the cells from dividing and growing. I(125)-Nasv is typically delivered to the cancer cells through a carrier molecule, such as a monoclonal antibody or a small molecule drug. Once the carrier molecule reaches the cancer cells, the I(125)-Nasv is released and begins to emit radiation.
Biochemical And Physiological Effects
I(125)-Nasv has a number of biochemical and physiological effects on the body. Its radiation can cause damage to healthy cells as well as cancer cells, which can lead to side effects such as nausea, vomiting, and fatigue. However, these side effects are generally mild and short-lived. In addition, I(125)-Nasv has been shown to have a very low risk of causing secondary cancers, making it a safe and effective option for cancer treatment.
Advantages And Limitations For Lab Experiments
One of the main advantages of using I(125)-Nasv in lab experiments is its high sensitivity. Because it emits radiation, even very small amounts of I(125)-Nasv can be detected and measured. This makes it an ideal tool for tracking the movement and behavior of molecules and proteins in the body. However, one limitation of I(125)-Nasv is its short half-life, which means that it must be used quickly after synthesis.
Future Directions
There are many exciting future directions for I(125)-Nasv research. One area of focus is the development of new targeted therapies for cancer treatment. Researchers are also exploring the use of I(125)-Nasv in combination with other therapies, such as chemotherapy and immunotherapy. In addition, there is a growing interest in using I(125)-Nasv for the treatment of other diseases, such as cardiovascular disease and neurological disorders.
In conclusion, I(125)-Nasv is a powerful tool for scientific research with a wide range of applications in medicine and biology. Its ability to emit radiation and target specific cells makes it an ideal tool for developing new drugs and therapies for cancer treatment. While there are some limitations to its use, the future of I(125)-Nasv research looks bright, with many exciting new directions to explore.
Synthesis Methods
I(125)-Nasv is typically synthesized by bombarding a stable isotope of iodine, such as I-124, with neutrons. This process results in the creation of I(125)-Nasv, which is a radioactive isotope with a half-life of approximately 60 days. I(125)-Nasv can also be produced by the decay of other radioactive isotopes, such as cesium-125.
Scientific Research Applications
I(125)-Nasv has a wide range of applications in scientific research, including nuclear medicine, radiation therapy, and cancer research. One of its most important uses is in the development of new drugs and therapies for cancer treatment. I(125)-Nasv can be used to label molecules and proteins, which allows researchers to track their movement and behavior in the body. This is particularly useful in the development of targeted therapies, which are designed to specifically target cancer cells while leaving healthy cells unharmed.
properties
CAS RN |
102976-56-7 |
|---|---|
Product Name |
I(125)-Nasv |
Molecular Formula |
C52H62IN9O9 |
Molecular Weight |
1082 g/mol |
IUPAC Name |
methyl 13-[10-[2-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethylcarbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C52H62IN9O9/c1-6-48(68)25-29-26-51(47(67)71-5,41-31(15-21-61(27-29)28-48)30-11-8-9-12-35(30)57-41)34-23-33-37(24-38(34)70-4)60(3)44-50(33)17-22-62-20-10-16-49(7-2,43(50)62)45(65)52(44,69)46(66)56-19-18-55-42(64)32-13-14-36(58-59-54)39(53)40(32)63/h8-14,16,23-24,29,43-45,57,63,65,68-69H,6-7,15,17-22,25-28H2,1-5H3,(H,55,64)(H,56,66)/i53-2 |
InChI Key |
INDAMCROFGPLSO-WJXVBXJFSA-N |
Isomeric SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)O)O)CC)OC)C(=O)OC)O |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)O)O)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)O)O)CC)OC)C(=O)OC)O |
synonyms |
4-NASV I(125)-NASV N-(4-azido-3-iodosalicyl)-N'-beta-aminoethylvindesine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)


![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)


